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Compound of Interest

Compound Name: 3,6-Dichlorobenzo[d]isoxazole

Cat. No.: B103352

An In-depth Technical Guide to 3,6-
Dichlorobenzo[d]isoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical
properties of 3,6-Dichlorobenzo[d]isoxazole, a halogenated aromatic heterocyclic compound.
Due to the limited availability of experimental data for this specific isomer, this guide also
incorporates predicted data and information from closely related analogs to offer a broader
understanding of its characteristics.

Core Physical and Chemical Properties

3,6-Dichlorobenzo[d]isoxazole, with the CAS number 16263-54-0, is a solid at room
temperature.[1] Its fundamental properties are summarized below.
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Property Value Source
Molecular Formula C7Hs3CI2NO [2][3]
Molecular Weight 188.01 g/mol [4]
Predicted Boiling Point 290.1 +£20.0°C [2]
Predicted Density 1.522 + 0.06 g/cm3 [2]
Predicted pKa -6.76 £ 0.30 [2]
XLogP3 3.3 (2]
Hydrogen Bond Donor Count 0 [2]
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Spectral and Spectroscopic Data

Detailed experimental spectral data for 3,6-Dichlorobenzo[d]isoxazole is not readily available
in the surveyed literature. However, based on the analysis of related isoxazole derivatives, the
following characteristics can be anticipated.[5][6][7]

1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with
chemical shifts and coupling constants influenced by the positions of the chlorine atoms on the
benzene ring.

13C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the
benzisoxazole core. The carbons attached to chlorine and those in the heterocyclic ring will
have characteristic chemical shifts.[5][6]

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption
bands for C=N and C-O stretching within the isoxazole ring, as well as vibrations corresponding
to the chlorinated benzene ring.[6]

Mass Spectrometry: Electron impact mass spectrometry of related dichloro-3-aryl-2,1-
benzisoxazoles suggests that fragmentation may involve rearrangement to a more stable
dichloroacridinone cation radical.[5]
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Synthesis and Reactivity
General Synthetic Approach

While a specific, detailed protocol for the synthesis of 3,6-Dichlorobenzo[d]isoxazole is not
explicitly documented in the reviewed literature, a general and plausible synthetic pathway can
be adapted from the synthesis of analogous chlorinated benzo[d]isoxazoles.[8] The primary
strategy involves the intramolecular cyclization of an ortho-substituted aromatic precursor. A
key starting material would be a suitably substituted dichlorobenzaldehyde.

The general synthetic pathway would likely involve the following key steps:

o Oxime Formation: Conversion of a dichlorobenzaldehyde derivative to its corresponding
oxime using hydroxylamine.

o Cyclization: A base-mediated intramolecular cyclization to form the benzisoxazole ring
system.

Reactivity and Stability

The chemical reactivity of 3,6-Dichlorobenzo[d]isoxazole is dictated by the benzisoxazole
ring system and the presence of two chlorine atoms. The isoxazole ring is known to participate
in various chemical transformations. The weak N-O bond in the isoxazole ring makes it
susceptible to cleavage under certain conditions, leading to ring-opening reactions.

For optimal stability, it is recommended to store 3,6-Dichlorobenzo[d]isoxazole under an inert
atmosphere (nitrogen or argon) at 2-8°C.[2]

Experimental Workflow for Characterization

The following diagram outlines a typical experimental workflow for the synthesis and
characterization of a dichlorinated benzo[d]isoxazole derivative.
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Caption: General experimental workflow for synthesis and characterization.

Potential Biological Activity

The isoxazole scaffold is a well-established pharmacophore present in numerous biologically
active molecules.[9] Derivatives of isoxazole have demonstrated a wide range of
pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.
However, specific studies on the biological activity and potential involvement in signaling
pathways of 3,6-Dichlorobenzo[d]isoxazole have not been identified in the current literature
search. Further research is required to elucidate its biological profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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